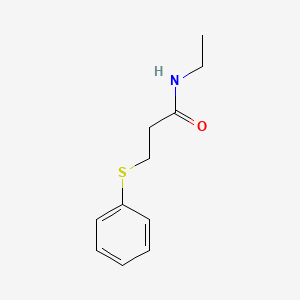

N-ethyl-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-ethyl-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-12-11(13)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAVXFOAAWDYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Propanamide Backbone

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs

Q & A

Q. What are the optimized synthetic routes for N-ethyl-3-(phenylthio)propanamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with the introduction of the phenylthio group via thiol-ene or nucleophilic substitution reactions, followed by amidation. Key reagents include N-chlorosuccinimide (NCS) and toluene under controlled heating (e.g., 90°C for 2–3 hours). Yield optimization requires precise stoichiometry, solvent selection (e.g., ethanol or dichloromethane), and catalysts like EDC for amidation . Purification via silica gel chromatography (ethyl acetate/hexane gradients) or crystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the ethyl group (δ ~1.0–1.5 ppm), phenylthio moiety (aromatic protons at δ ~7.1–7.4 ppm), and propanamide backbone (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 241 [M]) and fragmentation patterns, such as [PhSC=CH] (m/z 134) .

- Infrared (IR) Spectroscopy : Bands at ~1647 cm (C=O stretch) and ~3431 cm (N-H stretch) validate the amide group .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives, such as β-chloroacrylamides?

Chlorination of the propanamide backbone using NCS proceeds via a radical-initiated pathway, forming a β-chloroacrylamide intermediate. Computational studies (e.g., DFT) suggest that orbital interactions (e.g., π*/σ) stabilize gauche conformers during synthesis. Reaction conditions (e.g., toluene at 90°C) minimize byproducts like dichloroacrylamides .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from:

- Conformational flexibility : Thioamide groups adopt multiple conformations (e.g., quasi-cis vs. gauche), affecting target binding. IR and DFT analysis can identify dominant conformers .

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with assays. Orthogonal HPLC-MS validation ensures compound integrity .

- Target specificity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes/receptors like COX-2 or androgen receptors .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

- In silico tools : ADMET predictors (e.g., SwissADME) analyze metabolic hotspots, such as oxidation of the thioether group or hydrolysis of the amide bond.

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify susceptible regions .

- In vitro validation : Liver microsomal assays (rat/human) quantify metabolic half-life () and identify reactive metabolites via LC-MS/MS .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Toluene | Enhances radical stability | |

| Temperature | 90°C | Accelerates chlorination | |

| Catalyst (Amidation) | EDC/HOBt | Reduces racemization | |

| Purification | Silica gel (EtOAc/Hexane 20:80) | Removes NCS byproducts |

Table 2: Common Analytical Challenges and Solutions

| Challenge | Resolution Method | Reference |

|---|---|---|

| Overlapping NMR peaks | 2D-COSY or HSQC for signal assignment | |

| Low MS sensitivity | Derivatization (e.g., acetylation) | |

| Conformational ambiguity | IR-coupled DFT calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.